methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Description
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a piperazine-dione derivative characterized by a six-membered piperazine ring with two ketone groups (3,6-dioxo) and a methyl ester substituent at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to diketopiperazines (DKPs), which are known for their diverse biological activities, including immunomodulatory and antimicrobial properties .
Properties
Molecular Formula |
C7H10N2O4 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)/t4-/m0/s1 |
InChI Key |
FNJRVMKCXNKPKH-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)NCC(=O)N1 |
Canonical SMILES |
COC(=O)CC1C(=O)NCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate has a molecular weight of 186.21 g/mol. Its structure includes a piperazine ring with carbonyl groups at the 3 and 6 positions, and a methyl ester functional group. This structure contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | Not found |
| Molecular Weight | 186.21 g/mol |
| Key Functional Groups | Methyl ester, Dioxo |
Biological Activity
This compound has garnered attention in medicinal chemistry due to its structural properties and potential biological activities.
Antimicrobial Activity: Some piperazine derivatives have shown effectiveness against bacterial strains, suggesting that this compound may also possess antimicrobial capabilities. Further studies are needed to quantify its effectiveness against specific pathogens.
Anticancer Properties: The compound has been studied for its anticancer potential. Preliminary investigations suggest that it may interact with cancer cell lines, though specific mechanisms and efficacy data are still under exploration. The structure of the compound allows it to potentially inhibit certain enzymes or pathways involved in tumor growth.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The compound can form hydrogen bonds and engage in hydrophobic interactions, which may lead to modulation of biochemical pathways.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The piperazine-dione core is a common scaffold in several bioactive compounds. Key structural variations include substitutions at the 2- and 5-positions of the piperazine ring and modifications to the functional groups (e.g., ester, amide, carboxylic acid).
Table 1: Structural and Molecular Comparison
Physicochemical Properties and Reactivity
- Stability : The ester group is prone to hydrolysis under acidic or basic conditions, converting to the carboxylic acid form. This contrasts with amide derivatives (e.g., 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide), which are more stable but less reactive .
- Melting Points : Piperazine-dione derivatives generally have high melting points (>200°C) due to hydrogen bonding and rigid structures. For example, DA-DKP melts at ~297°C .
Research Findings and Data Gaps
- DA-DKP Studies : Preclinical studies demonstrate DA-DKP’s ability to suppress NF-κB signaling, reducing inflammation in autoimmune models .
- Toxicological Data: Limited information exists on the long-term effects of this compound, necessitating further pharmacokinetic studies.
- Comparative Efficacy : Carboxylic acid derivatives show lower bioavailability than esters, underscoring the need for prodrug optimization .
Biological Activity
Methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the diketopiperazine family, which is known for its diverse biological activities. The structure includes a piperazine ring with two keto groups at positions 3 and 6, which are crucial for its biological interactions.
The biological activity of this compound is believed to involve its interaction with various molecular targets. The compound's ester functionality and the piperazine ring contribute to its binding affinity with enzymes and receptors, potentially modulating several biological pathways.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : Studies suggest that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
Anticancer Properties
Research indicates that derivatives of diketopiperazines exhibit significant anticancer effects. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 11 | A549 | 1.2 | Induces apoptosis |
| Compound 11 | HeLa | 0.7 | Induces apoptosis |
In a study by MDPI (2023), novel diketopiperazine derivatives were synthesized and tested against cancer cell lines. The results indicated that certain derivatives had IC50 values ranging from 0.7 to 8.9 μM, demonstrating moderate to strong anticancer activity .
Antimicrobial Activity
This compound has also been studied for its potential antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although further research is needed to elucidate its efficacy and mechanism.
Case Studies
- Study on Apoptosis Induction : A study investigated the ability of methyl diketopiperazine derivatives to induce apoptosis in U937 cells. Results showed that these compounds could trigger cell death through both early and late apoptotic pathways .
- Cell Cycle Arrest : Another research demonstrated that certain diketopiperazine derivatives could effectively arrest the cell cycle in the G2/M phase in HeLa cells, suggesting their potential as chemotherapeutic agents .
- In Vivo Studies : Additional studies have explored the effects of these compounds in animal models, showing promising results in reducing tumor sizes and improving survival rates in treated subjects .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Base/Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DCM | K₂CO₃ | 65–75 | 90–95 | |
| Carbodiimide Coupling | DMF | EDC/HOBt | 70–80 | ≥98 |
Basic: Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (2S) stereochemistry and ester/piperazine moieties. Key signals: δ 3.6–3.8 ppm (ester -OCH₃), δ 2.5–3.5 ppm (piperazine ring protons) .
- Chiral HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to verify enantiomeric purity. Retention time comparison with standards is critical .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₈H₁₂N₂O₄). ESI+ mode typically shows [M+H]⁺ at m/z 201.0875 .
- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethyl acetate/hexane and analyze diffraction patterns .
Advanced: How can researchers control stereochemistry to ensure the (2S) configuration during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-proline derivatives) to induce desired stereochemistry via asymmetric induction .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers in racemic mixtures, enriching the (2S) product .
- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to racemize undesired enantiomers during synthesis, driving the reaction toward the (2S) form .
- Monitoring : Use polarimetry or chiral HPLC to track enantiomeric excess (ee) ≥98% .
Advanced: What strategies identify and quantify impurities or degradation products in this compound?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate degradation. Analyze products via LC-MS/MS .
- Impurity Profiling : Compare with pharmacopeial standards (e.g., EP impurities A–H) using UPLC-PDA. Key impurities may include:
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify impurities ≥0.1% .
Q. Table 2: Common Impurities and Analytical Methods
| Impurity Type | Source | Detection Method | Reference |
|---|---|---|---|
| Oxidation byproduct | Piperazine ring | LC-MS (ESI+) | |
| Ester hydrolysis | Acidic conditions | ¹H NMR | |
| Enantiomeric impurity | Poor stereochemical control | Chiral HPLC |
Advanced: What in vitro assays evaluate the biological activity of this compound, and how do structural features influence interactions?
Methodological Answer:
- Enzyme Inhibition Assays : Test against proteases (e.g., MMP-9) or kinases using fluorogenic substrates. The dioxopiperazine core may chelate metal ions (e.g., Zn²⁺ in metalloproteases), altering activity .
- Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) and measure accumulation in cancer cell lines (e.g., HeLa). The ester group enhances membrane permeability but may hydrolyze intracellularly .
- Binding Affinity : Surface plasmon resonance (SPR) to assess interactions with proteins (e.g., serum albumin). Substituents like the methyl ester influence binding kinetics (ka/kd) .
- Structure-Activity Relationships (SAR) : Modify the piperazine ring (e.g., N-methylation) and test cytotoxicity. Bulky substituents at the 2-position often reduce potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
